Cas no 1097793-76-4 (4-(Butylamino)-2-chlorobenzonitrile)

4-(Butylamino)-2-chlorobenzonitrile is a chlorinated benzonitrile derivative featuring a butylamino substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of heterocyclic compounds and agrochemicals. The presence of both electron-withdrawing (chloro and cyano) and electron-donating (butylamino) groups enhances its utility in nucleophilic substitution and condensation reactions. Its well-defined structure and moderate stability under standard conditions make it suitable for controlled functionalization. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible results in synthetic applications.
4-(Butylamino)-2-chlorobenzonitrile structure
1097793-76-4 structure
Product Name:4-(Butylamino)-2-chlorobenzonitrile
CAS No:1097793-76-4
MF:C11H13ClN2
MW:208.687321424484
CID:5186218
PubChem ID:43347966
Update Time:2025-05-26

4-(Butylamino)-2-chlorobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(butylamino)-2-chlorobenzonitrile
    • Benzonitrile, 4-(butylamino)-2-chloro-
    • 4-(Butylamino)-2-chlorobenzonitrile
    • Inchi: 1S/C11H13ClN2/c1-2-3-6-14-10-5-4-9(8-13)11(12)7-10/h4-5,7,14H,2-3,6H2,1H3
    • InChI Key: LZCCVFKQWWHINU-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C=CC(=C1)NCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 209
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.8

4-(Butylamino)-2-chlorobenzonitrile Pricemore >>

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Additional information on 4-(Butylamino)-2-chlorobenzonitrile

Professional Introduction to 4-(Butylamino)-2-chlorobenzonitrile (CAS No. 1097793-76-4)

4-(Butylamino)-2-chlorobenzonitrile, with the chemical formula C10H14ClN2, is a significant compound in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1097793-76-4, has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry. The presence of both an amine group and a chlorobenzonitrile moiety in its molecular structure endows it with unique reactivity, enabling its use in the development of various bioactive molecules.

The compound's significance is further underscored by its role in the synthesis of pharmacologically active agents. Recent studies have highlighted its utility in the preparation of novel heterocyclic compounds, which are known for their potential therapeutic effects. Specifically, researchers have been exploring the use of 4-(Butylamino)-2-chlorobenzonitrile as a precursor in the development of small-molecule inhibitors targeting specific biological pathways. These inhibitors are being investigated for their efficacy in treating a range of diseases, including inflammatory disorders and neurodegenerative conditions.

In the realm of agrochemicals, this compound has shown promise as a building block for designing new pesticides and herbicides. Its structural features allow for modifications that can enhance the selectivity and potency of these agents, thereby reducing the environmental impact associated with traditional chemical formulations. The ability to fine-tune the properties of these agrochemicals through structural engineering is a critical factor in sustainable agriculture, ensuring higher crop yields while minimizing ecological disruption.

The synthesis of 4-(Butylamino)-2-chlorobenzonitrile involves multi-step organic reactions that highlight the compound's synthetic versatility. One of the key steps in its preparation involves the nucleophilic substitution reaction between 2-chlorobenzonitrile and butylamine, which requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic systems have further refined this process, making it more efficient and environmentally friendly. These improvements are essential for large-scale production, where cost-effectiveness and sustainability are paramount.

Recent research has also delved into the computational modeling of 4-(Butylamino)-2-chlorobenzonitrile to better understand its interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific protein receptors, suggesting its potential as an allosteric modulator. Such insights are crucial for drug discovery, as they provide a rational basis for designing molecules with improved pharmacokinetic properties. The integration of experimental data with computational methods has become increasingly important in modern medicinal chemistry, enabling more targeted and efficient drug development.

The applications of 4-(Butylamino)-2-chlorobenzonitrile extend beyond pharmaceuticals and agrochemicals. In materials science, for instance, this compound has been explored as a precursor for synthesizing advanced polymers with unique thermal and mechanical properties. These polymers find applications in high-performance coatings, adhesives, and specialty plastics, where exceptional durability and functionality are required. The versatility of this compound underscores its importance across multiple scientific disciplines.

As research continues to uncover new applications for 4-(Butylamino)-2-chlorobenzonitrile, its significance in industrial and academic settings is likely to grow. Collaborative efforts between chemists, biologists, and engineers will be essential in harnessing its full potential. By leveraging cutting-edge synthetic techniques and interdisciplinary approaches, scientists can unlock novel solutions to complex challenges in medicine, agriculture, and materials science. The ongoing exploration of this compound represents a testament to the dynamic nature of chemical research and its ability to drive innovation across various sectors.

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